molecular formula C19H19N3O5S2 B2429713 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 865176-16-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2429713
CAS No.: 865176-16-5
M. Wt: 433.5
InChI Key: ISQIVAQFAHFEMO-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring both benzo[d]thiazole and benzamide moieties, contributes to its potential in various scientific and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQIVAQFAHFEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-allyl-6-sulfamoylbenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide serves as a versatile building block. Its unique structure enables the development of more complex molecules through various chemical reactions such as:

  • Oxidation : Utilizing reagents like potassium permanganate to form sulfoxides or sulfones.
  • Reduction : Employing sodium borohydride for producing amines or alcohols.
  • Substitution : Facilitating nucleophilic substitution reactions at the benzamide moiety.

These reactions allow researchers to explore new chemical pathways and develop novel compounds with enhanced properties .

Antibacterial and Antifungal Properties

The sulfonamide group in this compound is known for its antibacterial efficacy. Similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth. This makes the compound a promising candidate for developing new antibacterial agents .

Anticancer Activity

Preliminary studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism aligns with many anticancer agents targeting cellular metabolism and survival pathways. The potential use of this compound in chemotherapeutic applications warrants further investigation .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings and other formulations where enhanced performance is desired .

Study on Antibacterial Efficacy

A study published in Molecules evaluated various benzo[d]thiazole derivatives for their antibacterial activity. The findings highlighted that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria, supporting its potential application in antimicrobial therapy .

Investigation into Anticancer Mechanisms

Research conducted on thiazole derivatives demonstrated that they could effectively induce apoptosis in cancer cell lines. The mechanisms were traced back to mitochondrial disruption and activation of apoptotic pathways, suggesting that this compound might share similar anticancer properties .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function . In bacterial cells, it inhibits key enzymes involved in cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide apart is its dual functionality, combining the properties of benzo[d]thiazole and benzamide moieties. This unique structure enhances its biological activity and broadens its range of applications in scientific research and industry .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are critical for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight419.5 g/mol
Key Functional GroupsThiazole ring, sulfonamide, allyl group

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have shown efficacy against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.

In Silico Studies

In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest that the compound may exhibit a range of pharmacological effects based on its chemical structure. These predictions indicate potential activities against various pathogens and cancer cell lines.

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus : A study examining the antibacterial properties of benzo[d]thiazole derivatives indicated significant activity against Staphylococcus aureus, suggesting that this compound may exhibit similar effects.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on structurally related compounds have reported cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These findings support further investigation into the anticancer potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing (Z)-configured benzothiazol-2(3H)-ylidene derivatives?

  • Methodological Answer : The compound’s Z-configuration can be stabilized via imine bond formation under reflux conditions. For example, refluxing in ethanol with sodium acetate (as a base) promotes cyclization and tautomer stabilization, as seen in analogous thiazole derivatives . Key steps include:

  • Reaction Setup : Mixing precursors (e.g., substituted phenacyl bromides) with sodium acetate in ethanol.
  • Purification : Recrystallization from ethanol/water mixtures to isolate Z-isomers.
  • Verification : Use of ¹H NMR to confirm the Z-configuration via characteristic imine proton shifts (δ 8.5–9.5 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., allyl, sulfamoyl, dimethoxy groups). For instance, allyl protons appear as a triplet near δ 5.0–5.5 ppm, while sulfamoyl NH₂ protons resonate at δ 6.8–7.2 ppm .
  • Chromatography : HPLC with C18 columns (e.g., 98–99% purity confirmed via retention time matching) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound, given its complex tautomeric equilibria?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures favor Z-isomer precipitation .
  • Catalysis : Copper(I) iodide and (S)-proline enhance imine bond formation efficiency in analogous thiazole syntheses (yields up to 63%) .
  • Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., E-isomer formation) .
    • Data Contradiction Analysis : Lower yields (<30%) reported in some protocols may stem from incomplete tautomer stabilization. Mitigate by adjusting pH (e.g., sodium acetate buffer) .

Q. How does the sulfamoyl group influence the compound’s biological activity, and what assays validate this?

  • Methodological Answer :

  • Antimicrobial Assays : Compare sulfamoyl-containing derivatives against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) testing. Sulfamoyl groups enhance membrane permeability, as seen in triazole-thiadiazole hybrids (MIC: 2–8 µg/mL) .
  • Enzyme Inhibition : Evaluate binding to carbonic anhydrase or acetylcholinesterase via fluorometric assays. Sulfonamide moieties often act as zinc-binding pharmacophores .
    • Data Contradiction Analysis : Discrepancies in activity may arise from stereoelectronic effects; use DFT calculations to model sulfamoyl interactions with target proteins .

Q. What analytical techniques resolve spectral overlaps in characterizing this compound’s tautomeric forms?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Monitor chemical shift changes (e.g., NH protons) to identify tautomeric equilibria .
  • IR Spectroscopy : Stretching frequencies (e.g., C=N at ~1600 cm⁻¹ vs. C-N at ~1250 cm⁻¹) distinguish tautomers .
  • X-ray Crystallography : Definitive confirmation of Z-configuration via single-crystal analysis .

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